10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-
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Overview
Description
2-(3-(4-Chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a combination of pyrazole, phenothiazine, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-nitrophenyl groups can be done via electrophilic aromatic substitution.
Coupling with phenothiazine: The final step involves coupling the pyrazole derivative with phenothiazine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine moiety.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenothiazine moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(10H-phenothiazin-10-yl)-2-(3-(4-chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
The unique combination of the pyrazole and phenothiazine moieties in 2-(3-(4-Chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone provides it with distinct chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
78807-77-9 |
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Molecular Formula |
C29H21ClN4O3S |
Molecular Weight |
541.0 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21ClN4O3S/c30-21-13-9-19(10-14-21)23-17-26(20-11-15-22(16-12-20)34(36)37)32(31-23)18-29(35)33-24-5-1-3-7-27(24)38-28-8-4-2-6-25(28)33/h1-16,26H,17-18H2 |
InChI Key |
TXYQYMYIETWWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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